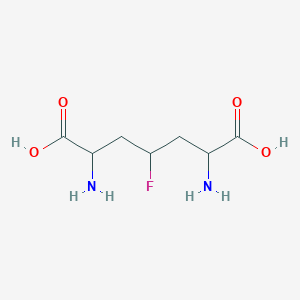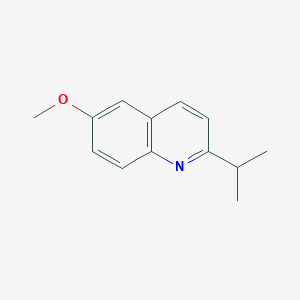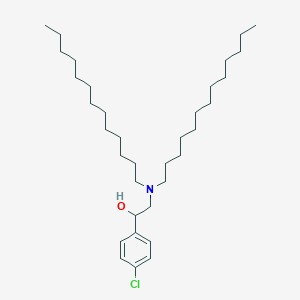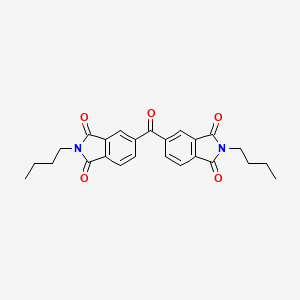
But-3-ene-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-ene-2-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a butene chain. This compound is known for its strong, often unpleasant odor, which is typical of many thiol-containing compounds. Thiols are sulfur analogs of alcohols, and their unique properties make them valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
But-3-ene-2-thiol can be synthesized through several methods. One common approach involves the addition of hydrogen sulfide (H₂S) to but-3-ene under specific conditions. This reaction typically requires a catalyst, such as a metal catalyst, to facilitate the addition of the thiol group to the butene chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more complex processes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
But-3-ene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form alkanethiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).
Reduction: Alkanethiols (R-SH).
Substitution: Various substituted thiol derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
But-3-ene-2-thiol has several applications in scientific research:
Biology: Thiol-containing compounds are studied for their roles in biological systems, including enzyme function and redox reactions.
Medicine: Research into thiol-based drugs explores their potential therapeutic applications, particularly in targeting oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of but-3-ene-2-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group is highly nucleophilic, allowing it to react with electrophiles and form covalent bonds. This reactivity is central to its role in thiol-ene click chemistry, where it adds to alkenes or alkynes to form stable carbon-sulfur bonds .
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler thiol with a shorter carbon chain.
Propane-1-thiol: Another thiol with a three-carbon chain.
Butane-1-thiol: A structural isomer of but-3-ene-2-thiol with the thiol group at a different position.
Uniqueness
This compound is unique due to its specific structure, which includes both a thiol group and a double bond. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to simpler thiols. Its reactivity in thiol-ene click chemistry, in particular, makes it a valuable compound for synthesizing complex molecules and materials .
Propiedades
IUPAC Name |
but-3-ene-2-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-3-4(2)5/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBFUAKXOIGPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572331 |
Source


|
| Record name | But-3-ene-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5937-82-6 |
Source


|
| Record name | But-3-ene-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
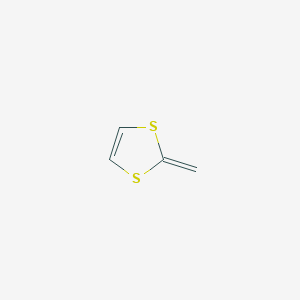
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)
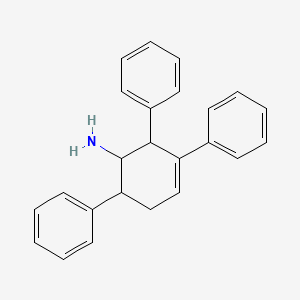
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
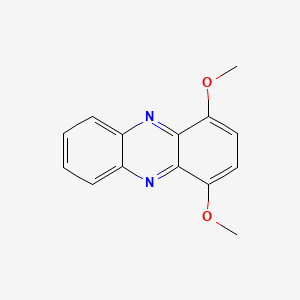
acetic acid](/img/structure/B14725083.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)
